Boc-Lys-OSu

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

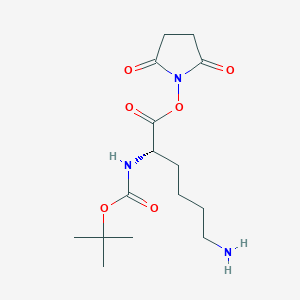

Boc-Lys-OSu is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and an amino acid derivative, making it a versatile molecule for research and industrial purposes.

科学的研究の応用

Boc-Lys-OSu has a wide range of applications in scientific research:

作用機序

Target of Action

The primary target of (2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate, also known as L-LYSINE(BOC) HYDROXYSUCCINIMIDE ESTER, is the amino group in proteins. This compound is used as a protecting group for amino functions in the synthesis of multifunctional targets .

Mode of Action

The compound acts by protecting the amino functions in proteins during synthesis. It is converted to tert-butyl carbamate, which is a Boc-derivative. This derivative is stable under certain conditions and can be cleaved by mild acidolysis .

Biochemical Pathways

The compound plays a pivotal role in the synthesis of multifunctional targets, particularly in the field of peptide synthesis. It is involved in the protection of amino functions, which often occur in this context . The compound is also used in the production of novel derivatives from lysine, which can serve as feedstock to produce other high-value chemicals .

Pharmacokinetics

It is known that the compound is used in the synthesis of peptides, which suggests that its bioavailability and adme properties would depend on the specific context of its use .

Result of Action

The result of the compound’s action is the protection of amino functions during the synthesis of multifunctional targets. This allows for the successful synthesis of these targets without interference from the amino functions .

Action Environment

The action of the compound is influenced by environmental factors such as temperature and pH. For instance, the compound is stable under certain conditions and can be cleaved by mild acidolysis . The compound is typically stored at a temperature of -20°C .

生化学分析

Biochemical Properties

Boc-Lys-OSu plays a significant role in biochemical reactions, particularly in the process of peptide synthesis . It interacts with various enzymes and proteins during this process . The nature of these interactions is primarily through the formation of peptide bonds, which are crucial for the structure and function of proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed in the context of its role in peptide synthesis . It influences cell function by contributing to the formation of proteins, which are essential for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the formation of peptide bonds . This involves binding interactions with biomolecules, activation of certain enzymes involved in peptide synthesis, and potential changes in gene expression related to protein synthesis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound remains stable, contributing consistently to the process of peptide synthesis

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is likely to be determined by the cellular machinery involved in peptide synthesis

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys-OSu typically involves the coupling of a protected amino acid with a pyrrolidinone derivative. One common method includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between the amino acid and the pyrrolidinone . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving advanced purification techniques such as chromatography and crystallization .

化学反応の分析

Types of Reactions

Boc-Lys-OSu undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinone ring can be modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

類似化合物との比較

Similar Compounds

N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): Known for its anticonvulsant properties and interaction with similar molecular targets.

2,5-Dioxopyrrolidin-1-yl (2S)-2,6-Bis(tert-butoxycarbonylamino)hexanoate: Another compound with a similar structure, used in various chemical applications.

Uniqueness

Boc-Lys-OSu stands out due to its specific combination of a pyrrolidinone ring and an amino acid derivative, which imparts unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications .

生物活性

Boc-Lys-OSu, or N-(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, is a synthetic derivative of the amino acid lysine, primarily utilized as a building block in peptide synthesis. This compound features protective Boc groups that shield the amino and carboxyl functionalities of lysine, alongside an activated N-hydroxysuccinimide (OSu) ester that enhances its reactivity. While this compound itself does not exhibit direct biological activity, it plays a crucial role in the synthesis of biologically active peptides and the modification of proteins.

Structure and Synthesis

The structure of this compound consists of two tert-butyloxycarbonyl (Boc) groups and an N-hydroxysuccinimide ester. The Boc groups serve as protecting agents during peptide synthesis, preventing unwanted reactions at the lysine side chain. The OSu group acts as an activated ester, facilitating efficient coupling with other amino acids or molecules to form peptide bonds.

The synthesis process typically involves several steps, starting from L-lysine and utilizing standard peptide coupling techniques. The following table summarizes key aspects of its synthesis:

| Step | Description |

|---|---|

| 1 | Protection of lysine's amino and carboxyl groups using Boc groups. |

| 2 | Formation of the N-hydroxysuccinimide ester through reaction with succinic anhydride. |

| 3 | Purification and characterization of this compound using HPLC and mass spectrometry. |

Biological Activity through Peptide Synthesis

While this compound does not have inherent biological activity, it is instrumental in synthesizing peptides that can exhibit various biological functions. The peptides formed can interact with specific biological targets such as enzymes and receptors, influencing cellular processes including signaling pathways and metabolic functions.

Applications in Research

This compound has been widely used in various research applications:

- Peptide Synthesis : It enables the formation of peptides with specific sequences that can act as hormones, neurotransmitters, or enzyme inhibitors.

- Protein Modification : The activated OSu group allows for the selective modification of lysine residues in proteins, facilitating studies on protein function and regulation.

- Drug Development : Peptides synthesized from this compound have been explored for potential therapeutic applications, including cancer treatment and biomarker binding.

Case Studies

- Peptide Hormones : Research has shown that peptides synthesized using this compound can mimic natural hormones, influencing physiological processes such as metabolism and growth.

- Cancer Therapeutics : Specific peptides derived from this compound have been designed to target cancer cells selectively, showing promise in preclinical studies for their ability to induce apoptosis in tumor cells.

- Protein Interaction Studies : Studies utilizing this compound-modified proteins have provided insights into protein-protein interactions critical for cellular signaling pathways.

Research Findings

Recent studies highlight the versatility of this compound in synthesizing peptides with diverse biological activities:

- Histone Modifications : Peptides synthesized from this compound have been shown to influence histone acetylation-deacetylation pathways, affecting gene expression regulation.

- Enzyme Inhibition : Certain peptides derived from this compound have demonstrated inhibitory effects on specific enzymes involved in metabolic pathways.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O6/c1-15(2,3)23-14(22)17-10(6-4-5-9-16)13(21)24-18-11(19)7-8-12(18)20/h10H,4-9,16H2,1-3H3,(H,17,22)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLPZHBCNFXHDS-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN)C(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。